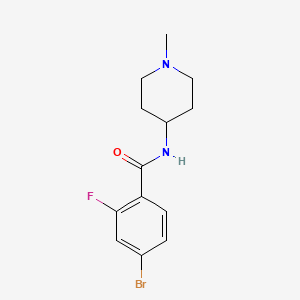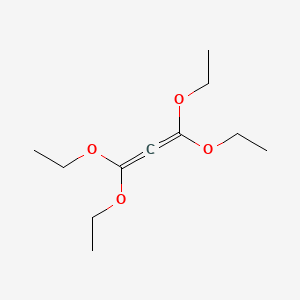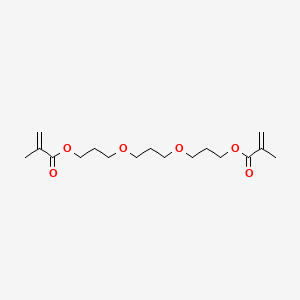
2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester is a chemical compound with the molecular formula C₁₄H₂₂O₆. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role in polymer chemistry, particularly in the production of resins and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 1,3-propanediol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the final product.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield the corresponding alcohols and acids.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of new esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts like sodium methoxide or titanium alkoxides are used to facilitate the reaction.
Major Products Formed
Polymerization: Produces polymers with varying molecular weights, used in coatings and adhesives.
Hydrolysis: Yields 2-Propenoic acid, 2-methyl- and 1,3-propanediol.
Transesterification: Results in the formation of new esters with different alcohol groups.
科学的研究の応用
2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential use in dental materials and medical adhesives.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester primarily involves its ability to undergo polymerization. The ester groups in the compound can form cross-linked networks, providing mechanical strength and durability to the resulting polymers. The molecular targets and pathways involved include the formation of free radicals and the subsequent propagation of polymer chains.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Similar in structure but with different diol components.
Pentaerythrityl triacrylate: Contains multiple acrylate groups, leading to higher cross-linking density.
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[3-[1,3,3,3-trimethyl-1,3-disiloxanyl]propoxy]propyl ester: Contains siloxane groups, providing unique properties.
Uniqueness
2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester is unique due to its specific ester linkage and the presence of 1,3-propanediol. This structure imparts distinct mechanical and chemical properties, making it suitable for specialized applications in coatings, adhesives, and biomaterials.
特性
CAS番号 |
68901-06-4 |
|---|---|
分子式 |
C17H28O6 |
分子量 |
328.4 g/mol |
IUPAC名 |
3-[3-[3-(2-methylprop-2-enoyloxy)propoxy]propoxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H28O6/c1-14(2)16(18)22-12-6-10-20-8-5-9-21-11-7-13-23-17(19)15(3)4/h1,3,5-13H2,2,4H3 |
InChIキー |
QLSAVDKHKYMDCJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCCOCCCOCCCOC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B13782028.png)
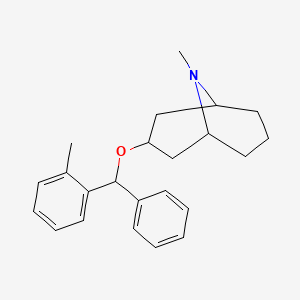
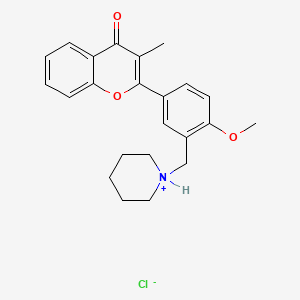

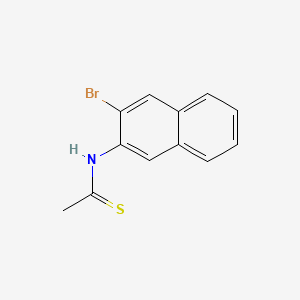

![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)
![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
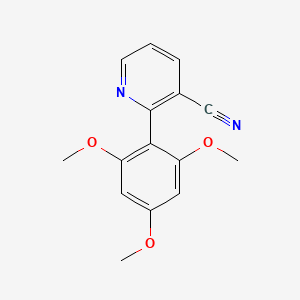
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)

